molecular formula C16H20N4O2S2 B2686093 4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286699-09-9

4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2686093
CAS No.: 1286699-09-9
M. Wt: 364.48
InChI Key: CXQURLVTVANFBT-UHFFFAOYSA-N
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Description

This compound features a central 1,2-thiazole ring substituted with two carboxamide groups at positions 3 and 5. The N5-carboxamide is further modified with a [4-(methylsulfanyl)phenyl]methyl group, while the N3-carboxamide bears a propan-2-yl substituent.

Properties

IUPAC Name

4-amino-5-N-[(4-methylsulfanylphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-9(2)19-15(21)13-12(17)14(24-20-13)16(22)18-8-10-4-6-11(23-3)7-5-10/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQURLVTVANFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the amino group and the methylsulfanyl phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis, allowing chemists to explore new chemical pathways and develop novel compounds.

Biology

Research indicates that this compound may exhibit significant biological activities , including:

  • Antimicrobial Properties : Potential effectiveness against various bacteria and fungi.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic potential. Its mechanism of action may involve:

  • Binding to specific enzymes or receptors, thereby modulating their activity.
  • Potential use in drug formulations targeting diseases such as cancer or infectious diseases.

Case Studies

  • Anticancer Activity :
    A study explored the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to 4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide exhibited cytotoxic effects on various cancer types, suggesting a pathway for further drug development .
  • Antimicrobial Testing :
    Another research project tested the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The findings demonstrated that certain derivatives showed promising inhibition zones compared to standard antibiotics .

Industry Applications

The compound is also being explored for its potential in material science , particularly in developing new polymers or coatings with specific properties. Its unique chemical structure may impart desirable characteristics such as increased durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide (Target) 1,2-Thiazole 3,5-dicarboxamide; [4-(methylsulfanyl)phenyl]methyl; propan-2-yl ~392.5 (estimated)
4-(4-(dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (6o) 1,4-Dihydropyridine 3,5-dicarboxamide; 4-(dimethylamino)phenyl; 2-nitrophenyl 558.51
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 5-(3,5-dimethylphenyl); 2-amine; 4-(methylsulfanyl)benzylidene ~341.5 (calculated)
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide 1,2,4-Triazole 4-amino-5-methyl; sulfanyl-acetamide; 3,5-dimethylphenyl 332.4

Key Observations :

  • The target compound’s thiazole core distinguishes it from dihydropyridine (6o) and thiadiazole derivatives. Thiazoles and thiadiazoles are sulfur-containing heterocycles, but thiadiazoles lack the thiazole’s ring nitrogen .
Physicochemical Properties
Compound IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) Biological Activities
Target Compound
6o 3320 (N-H), 1665 (C=O), 1536 (amide N-H) 2.34 (2-CH3), 3.26 (N(CH3)2), 5.25 (H4), 7.06–8.37 (Ar-H), 9.85 (CONH) Antihypertensive potential (dihydropyridine class)
Thiadiazole Derivative Insecticidal, fungicidal activities
Triazole Derivative Antimicrobial (common for triazole-acetamide hybrids)

Spectral Insights :

  • Compound 6o’s IR and NMR data (e.g., 1665 cm⁻¹ for C=O, 9.85 ppm for CONH) highlight carboxamide functionalities . Similar peaks would be expected for the target compound.

Research Findings and Computational Insights

  • Crystallography : The thiadiazole derivative () was structurally characterized via X-ray diffraction, revealing planar geometry and intramolecular hydrogen bonding (C—H···N), critical for stabilizing bioactive conformations . SHELX software () is widely used for such analyses .
  • Noncovalent Interactions: Studies using Multiwfn () and NCI analysis () could elucidate interactions (e.g., van der Waals, hydrogen bonding) influencing the target compound’s binding to biological targets .

Biological Activity

4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide, also known by its CAS number 1286699-09-9, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole ring, which is known for various pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article compiles diverse research findings regarding the biological activity of this compound.

  • Molecular Formula : C₁₆H₂₀N₄O₂S₂
  • Molecular Weight : 364.5 g/mol
  • Structure : The compound contains a thiazole ring substituted with an amino group and a methylsulfanyl phenyl group, which may influence its biological activity.

1. Anticancer Activity

Research has indicated that thiazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that substituents on the thiazole ring can enhance cytotoxicity against various cancer cell lines.

CompoundIC₅₀ (µg/mL)Cell Line
Compound 91.61 ± 1.92Anti-Bcl-2 Jurkat
Compound 101.98 ± 1.22A-431

The presence of electron-donating groups like methyl at specific positions on the phenyl ring has been linked to increased activity against cancer cells .

2. Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. Compounds similar to 4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide were tested against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32.6
Escherichia coli47.5

These findings suggest that derivatives with thiazole moieties can be effective against both Gram-positive and Gram-negative bacteria .

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in several studies. For example, compounds containing the thiazole moiety were evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models:

CompoundActivityModel Used
Compound ASignificant protectionMES
Compound BModerate protectionPTZ

The results indicate that modifications on the thiazole structure can lead to varying degrees of anticonvulsant efficacy .

Case Studies

In a recent study examining the pharmacological profile of thiazole derivatives, researchers synthesized multiple compounds and assessed their biological activities. Among these, one derivative demonstrated potent cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. This highlights the potential for developing targeted therapies based on structural modifications of thiazoles .

Q & A

Q. What synthetic methodologies are recommended for constructing the 1,2-thiazole core in this compound?

The 1,2-thiazole scaffold can be synthesized via tandem reactions such as the Knoevenagel-Michael-intramolecular condensation sequence. For example, the Knoevenagel reaction forms the thiazole backbone, followed by regioselective alkylation at the sulfur atom to introduce substituents like the 4-(methylsulfanyl)phenyl group . Key steps include:

  • Use of absolute ethanol as a solvent with glacial acetic acid catalysis for condensation.
  • Optimization of reaction time (e.g., reflux for 4–6 hours) to achieve >90% yield in intermediate steps .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • 1H/13C-NMR : Identify protons on the isopropyl group (δ ~1.2–1.4 ppm for CH3 and δ ~3.9 ppm for CH) and aromatic protons from the 4-(methylsulfanyl)phenyl moiety (δ ~7.2–7.5 ppm).
  • IR : Confirm the presence of amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and methylsulfanyl groups (C–S at ~650 cm⁻¹) .
  • XRD : Resolve intramolecular hydrogen bonds (e.g., C–H···N interactions) and planar geometry of the thiazole ring .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Use acetone or ethanol for slow evaporation to obtain high-purity crystals suitable for XRD analysis .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to separate regioisomers .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective alkylation at the sulfur atom?

Alkylation occurs preferentially at the sulfur atom due to its higher nucleophilicity compared to nitrogen in the thiazole ring. Substituents like the 4-(methylsulfanyl)phenyl group create steric hindrance, directing alkylation to the sulfur. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

Q. What computational tools are used to optimize reaction pathways for this compound?

  • Quantum Chemical Calculations : Predict reaction intermediates and transition states (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Reaction Path Search Algorithms : Narrow experimental conditions by simulating energy barriers for steps like cyclization or alkylation . Example workflow:
StepMethodOutcome
1DFTIdentify lowest-energy conformers
2MD SimulationsModel solvent effects
3QSARCorrelate substituent effects with yield

Q. How do intramolecular hydrogen bonds affect the compound’s stability and bioactivity?

XRD data reveals planar geometries stabilized by C–H···N hydrogen bonds, which reduce conformational flexibility and enhance thermal stability. This rigidity may influence binding to biological targets (e.g., enzyme active sites) by pre-organizing the molecule .

Q. What strategies resolve contradictions in reported biological activity data for analogs?

  • Meta-Analysis : Compare IC50 values across studies, controlling for variables like assay type (e.g., cell-based vs. enzymatic).
  • Structure-Activity Relationship (SAR) : Map substituent effects (e.g., methylsulfanyl vs. methoxy) on activity using multivariate regression .

Methodological Recommendations

  • Synthetic Optimization : Replace trial-and-error approaches with computational screening (e.g., ICReDD’s reaction design platform) to reduce development time by ~40% .
  • Data Reproducibility : Standardize solvent systems (e.g., absolute ethanol for condensation) and reaction scales (e.g., 0.001 mol for exploratory syntheses) .

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